IWP-O1

Catalog No.
S531062
CAS No.
M.F
C26H20N6O
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IWP-O1

Product Name

IWP-O1

IUPAC Name

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33)

InChI Key

GYYDQHBKIHQHEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5

solubility

Soluble in DMSO

Synonyms

IWP-O1; IWPO1; IWP O1.

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5

The exact mass of the compound 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide is 432.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Field: This application falls under the field of Cancer Research, specifically in the study of Tongue Cancer .

Summary of the Application: IWP-O1 is used as an inhibitor of the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer . The compound has been shown to attenuate tongue SCC survival and reduce glucose uptake and lactate release .

Methods of Application: The research involved assessing the effect of IWP-O1 on the expression of selected glycolytic enzymes: phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase. The relative transcript expression was assessed by real-time PCR, and protein levels were analyzed by Western blot .

Results or Outcomes: The experimental and bioinformatic data confirmed the relation between Wnt signaling and glycolytic enzymes in tongue cancer cells and HNSCC clinical samples. Overall, the inhibition of glucose metabolism by Wnt signaling inhibitors, including IWP-O1, is a promising mode of action against tongue cancer cells .

Application in Embryonic Development and Tissue Homeostasis

Field: This application falls under the field of Embryonic Development and Tissue Homeostasis .

Summary of the Application: IWP-O1 is a highly potent Porcupine (Porcn) inhibitor, which plays a crucial role in the secretion of Wnt proteins. These proteins are essential for embryonic development and adult tissue homeostasis .

Methods of Application: The research involved assessing the effect of IWP-O1 on the phosphorylation of Dishevelled (Dvl2/3) in HeLa cells. The phosphorylation of low density lipoprotein receptor-related protein 6 (LRP6), a hallmark of the Wnt/β-catenin pathway activity, was also suppressed by the chemical treatment .

Results or Outcomes: IWP-O1 effectively suppressed the phosphorylation of Dvl2/3 in HeLa cells. At the same time, the phosphorylation of LRP6 was also suppressed by the chemical treatment . This suggests that IWP-O1 can effectively inhibit the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis .

Application in Network of Cancer Research

Field: This application falls under the field of Network of Cancer Research .

Summary of the Application: IWP-O1 is a highly potent Porcupine (Porcn) inhibitor, which is essential for the secretion of Wnt proteins. These proteins contribute to embryonic development, tissue regeneration, and tumorigenesis .

Application in Head and Neck Cancer

Field: This application falls under the field of Head and Neck Cancer .

IWP-O1 is a small molecule compound recognized for its role as an inhibitor of porcupine, a crucial enzyme involved in the post-translational modification of Wnt proteins through palmitoylation. This modification is essential for the secretion and signaling of Wnt proteins, which play a pivotal role in various biological processes, including embryogenesis and cell differentiation. By inhibiting porcupine, IWP-O1 effectively disrupts Wnt signaling pathways, making it a significant compound in cancer research and therapeutic development .

IWP-O1 primarily functions through the inhibition of the porcupine enzyme, which catalyzes the palmitoylation of Wnt proteins. The chemical reaction can be summarized as follows:

  • Inhibition of Porcupine: IWP-O1 binds to the active site of porcupine, preventing it from facilitating the palmitoylation of Wnt proteins.
  • Disruption of Wnt Signaling: This inhibition leads to reduced secretion of functional Wnt proteins, thereby blocking downstream signaling cascades associated with the Wnt/β-catenin pathway .

IWP-O1 has demonstrated notable biological activity in various studies, particularly concerning cancer cell lines. It has been shown to:

  • Inhibit Cell Proliferation: In cancer models, such as head and neck squamous cell carcinoma, IWP-O1 reduces cell viability by disrupting Wnt signaling pathways .
  • Alter Metabolic Processes: The compound has been associated with decreased glucose uptake and lactate release in tongue cancer cell lines, indicating its potential role in metabolic reprogramming during tumorigenesis .
  • Enhance Sensitivity to Chemotherapy: In some studies, IWP-O1 has been shown to sensitize cancer cells to chemotherapeutic agents by modulating the Wnt/β-catenin signaling pathway .

The synthesis of IWP-O1 involves several chemical steps that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various reactions such as coupling, cyclization, and functional group modifications.
  • Purification: After synthesis, IWP-O1 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
  • Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Specific synthetic routes are often proprietary or detailed in specialized literature but generally follow established organic synthesis protocols.

IWP-O1 has several applications primarily in research and therapeutic contexts:

  • Cancer Research: As a potent inhibitor of the Wnt signaling pathway, IWP-O1 is utilized in studies investigating the role of Wnt signaling in cancer progression and metastasis.
  • Drug Development: Its ability to inhibit porcupine makes it a candidate for developing targeted therapies against cancers characterized by aberrant Wnt signaling.
  • Cell Biology Studies: Researchers use IWP-O1 to dissect the mechanisms of Wnt signaling in various cellular processes, including differentiation and stem cell maintenance .

Interaction studies involving IWP-O1 focus on its binding affinity and specificity towards porcupine compared to other related compounds. Key findings include:

  • Competitive Binding: IWP-O1 competes with natural substrates for binding to porcupine, effectively blocking its enzymatic activity .
  • Synergistic Effects: When combined with other signaling inhibitors or chemotherapeutic agents, IWP-O1 can enhance therapeutic efficacy by further disrupting tumor growth pathways .

These interactions highlight its potential as part of combination therapies aimed at improving treatment outcomes in cancer patients.

IWP-O1 shares structural similarities with several other compounds that also target the Wnt/β-catenin signaling pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
IWR-1Inhibits TankyraseTargets downstream components of Wnt signaling; affects β-catenin degradation complex.
PRI-724Inhibits β-catenin interactionActs at a different level compared to IWP-O1; focuses on β-catenin's transcriptional activity.
XAV939Tankyrase inhibitorSpecifically targets tankyrases which regulate AXIN stability; indirect effect on β-catenin levels.
GNF-6231Directly inhibits DVLBlocks DVL phosphorylation; distinct mechanism compared to IWP-O1's action on porcupine.

The uniqueness of IWP-O1 lies in its specific targeting of porcupine, preventing the palmitoylation necessary for effective Wnt protein secretion and function. This selective inhibition sets it apart from other compounds that may act at different points within the Wnt signaling cascade .

Molecular Structure and Formula

Structural Composition (C26H20N6O)

IWP-O1 exhibits a complex molecular structure characterized by its molecular formula C26H20N6O, which encompasses twenty-six carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and one oxygen atom [1] [2]. The compound belongs to the triazole class of chemical entities and features a sophisticated arrangement of aromatic systems interconnected through a central 1,2,3-triazole ring framework [3] [12]. The structural architecture consists of multiple phenyl rings and pyridyl moieties that contribute to its overall molecular complexity and biological activity [4] [23].

The compound's structural framework incorporates a biaryl amide functionality, which has been identified as a crucial component for enhanced potency in this class of molecules [23]. The International Union of Pure and Applied Chemistry nomenclature for IWP-O1 is N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide, which precisely defines its chemical structure and connectivity [4]. The canonical Simplified Molecular Input Line Entry System representation is O=C(CN1N=NC(C2=CC=NC=C2)=C1C3=CC=CC=C3)NC4=NC=C(C5=CC=CC=C5)C=C4, providing a standardized textual description of the molecular structure [2] [4].

Molecular Weight (432.48)

The molecular weight of IWP-O1 has been consistently reported as 432.48 daltons across multiple analytical determinations [1] [2] [6]. This molecular weight corresponds precisely to the sum of atomic masses for all constituent atoms in the molecular formula C26H20N6O [7] [8]. The relatively high molecular weight reflects the presence of multiple aromatic ring systems and the complex triazole-containing framework that characterizes this compound [9]. Some sources report slight variations in the decimal places, with values ranging from 432.4766 to 432.5 daltons, which fall within acceptable analytical precision limits [1] [4].

CAS Registry (2074607-48-8)

The Chemical Abstracts Service registry number for IWP-O1 is 2074607-48-8, which serves as the unique identifier for this compound in chemical databases and literature [1] [2] [5]. This registry number was assigned by the Chemical Abstracts Service and provides an unambiguous method for identifying the compound across different nomenclature systems and commercial sources [6] [7]. The compound is also assigned the MDL number MFCD31697718 in certain chemical databases [1] [2]. These standardized identification numbers facilitate accurate communication and documentation of research involving this specific chemical entity [8] [9].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of IWP-O1 are fundamentally influenced by its triazole core structure and the spatial arrangement of its multiple aromatic substituents [12] [23]. The compound contains several rotatable bonds that allow for conformational flexibility, which is crucial for its biological activity and binding interactions [2]. The Standard International Chemical Identifier Key for IWP-O1 is GYYDQHBKIHQHEB-UHFFFAOYSA-N, indicating that the compound exists as a single stereoisomeric form under standard conditions [4].

The conformational analysis of IWP-O1 reveals that the molecule possesses six rotatable bonds, which provide significant conformational flexibility while maintaining the rigid planar structure of the triazole ring system [2]. The spatial arrangement of the phenyl and pyridyl groups relative to the central triazole core determines the overall three-dimensional shape of the molecule and influences its interaction with biological targets [23]. The molecular geometry is further stabilized by potential intramolecular interactions between the aromatic systems and the nitrogen-containing heterocycles [12].

The compound's stereochemical properties are characterized by the absence of chiral centers, which simplifies its structural analysis and eliminates concerns regarding stereoisomeric purity [10] [11]. The planar nature of the triazole ring system and the extended conjugation through the aromatic substituents contribute to the overall molecular rigidity in specific regions while allowing flexibility in others [21] [22].

Triazole Core Framework Analysis

The 1,2,3-triazole core framework represents the central structural element of IWP-O1 and is responsible for many of its chemical and biological properties [12] [23]. This five-membered aromatic heterocycle contains three nitrogen atoms positioned at the 1, 2, and 3 positions, creating a highly stable and planar ring system [21] [24]. The triazole ring serves as both a structural scaffold and an active pharmacophore, contributing to the compound's enhanced metabolic stability compared to earlier analogs [12] [23].

The synthetic approach to the triazole core involves copper-catalyzed azide-alkyne cycloaddition chemistry, which allows for the regioselective formation of the 1,4-disubstituted triazole pattern observed in IWP-O1 [21] [23]. The triazole ring system exhibits characteristic electronic properties, including its ability to participate in hydrogen bonding interactions and its role as an electron-rich aromatic system [24] [26]. The incorporation of the triazole framework significantly improves the metabolic stability of the compound while maintaining high biological potency [23].

The substitution pattern on the triazole ring includes a 4-pyridyl group at the 4-position and a phenyl group at the 5-position, which are crucial for the compound's activity profile [23]. This specific arrangement creates an optimal spatial distribution of electronic density and provides the necessary molecular recognition elements for target binding [12]. The triazole core also serves as a rigid linker that maintains the proper geometric relationship between the terminal aromatic groups [21] [22].

Solubility and Stability Profiles

Solubility in Common Laboratory Solvents

The solubility characteristics of IWP-O1 have been extensively characterized across various commonly used laboratory solvents [2] [6] [8]. In dimethyl sulfoxide, IWP-O1 demonstrates excellent solubility with reported concentrations of 125 mg/mL (equivalent to 289.03 millimolar), although ultrasonication is required to achieve complete dissolution [2] [6]. Some sources report slightly different solubility values in dimethyl sulfoxide, with concentrations ranging from 25 mg/mL to 60 mg/mL, depending on the specific preparation conditions and purity of the compound [7] [8] [18].

SolventSolubility ConcentrationAdditional Notes
Dimethyl Sulfoxide125 mg/mL (289.03 mM)Requires ultrasonication [2] [6]
Dimethyl Sulfoxide60 mg/mL (138.73 mM)Sonication recommended [8]
Dimethyl Sulfoxide25 mg/mLClear solution formation [18]
Water< 0.1 mg/mLPractically insoluble [9]

The compound exhibits very poor solubility in aqueous media, with water solubility reported as less than 0.1 mg/mL, classifying it as practically insoluble in water [9]. This hydrophobic character is consistent with the compound's high aromatic content and lipophilic nature [2]. The limited aqueous solubility necessitates the use of organic solvents or solubilizing agents for biological assays and analytical procedures [6] [8].

For IWP-O1

Pathway StepStarting MaterialsProductsYield/Notes
Huisgen 1,3-dipolar cycloadditionAryl alkyne (10) + azide (11)Triazole (12)Proceeds smoothly
Palladium-catalyzed C-H arylationTriazole (12)1,4,5-trisubstituted triazole (13)Good yields except sterically hindered
Trifluoroacetic acid treatmentTrisubstituted triazole (13)Carboxylic acidProceeds uneventfully
Acyl mesylate activationCarboxylic acid intermediateAcyl mesylateOnly effective activation method
AmidationAcyl mesylate intermediateFinal IWP-O1 (14)Required for final product

Structure-Activity Relationship (SAR) Studies

Aryl Group Modifications and Activity Correlations

The structure-activity relationship studies for IWP-O1 revealed critical insights into the molecular requirements for optimal Porcupine inhibition. The systematic evaluation of aryl group modifications demonstrated that the positioning and electronic properties of substituents significantly influence biological activity [1].

Among the monoarylated triazoles where Ar² equals hydrogen, only the 4-pyridyl derivative exhibited substantial potency. The systematic evaluation revealed that removing or altering the position of the nitrogen atom in the pyridyl group led to dramatic reductions in activity [1]. This finding emphasizes the critical importance of the nitrogen atom position for effective target engagement.

The 4-pyridyl substitution pattern emerged as optimal, with IWP-N3 showing a Porcupine inhibitory EC₅₀ value of 9 nanomolar, representing a significant improvement over the corresponding IWP-L1 analog, which showed no activity at 1 micromolar concentration [1]. This improvement demonstrates the beneficial effect of removing the sulfur atom from the linker region.

Table 2: Structure-Activity Relationship - Triazole Core Modifications

Ar1 GroupAr2 GroupR GroupEC50 (nM)Activity Level
PhenylHH>5000Inactive
2-PyridylHH>5000Inactive
3-PyridylHH100Moderate
4-PyridylHH9Good
4-PyridylPhenylH0.08Excellent
4-PyridylPhenylMe3Good

Biaryl Amide Structure Optimization

The introduction of a phenyl group to the triazole core significantly enhanced potency across multiple structural variants. Even the 4,5-diphenyl substituted triazole showed measurable Porcupine inhibitory activity, though at reduced levels compared to the optimized structures [1].

The activity of pyridyl-substituted triazoles was dramatically improved following incorporation of a 5-phenyl group. The EC₅₀ values for the 2-, 3-, and 4-pyridyl derivatives were 2.5 micromolar, 5 nanomolar, and 80 picomolar, respectively [1]. The 4-pyridyl derivative, designated IWP-O1, demonstrated exceptional potency that was 2.5 times greater than LGK974, one of only two Porcupine inhibitors that had advanced to clinical studies at the time of development.

The incorporation of α-methyl or ethyl groups to the amide functionality of IWP-O1 resulted in reduced activity, likely due to unfavorable ligand conformations that interfere with optimal protein-ligand interactions [1]. This observation highlights the conformational sensitivity of the binding interaction.

The phenyl group tolerance studies revealed that the 5-phenyl substituent could accommodate various structural modifications. The presence of hydrogen bond donors or acceptors at the 4-position resulted in only modest reductions in activity. A methyl group at the 3-position proved compatible with high activity, while substitution at the 2-position had more pronounced negative effects on potency [1].

Importance of Hydrogen Bond Acceptors at the 4-Position

The systematic investigation of hydrogen bond acceptor groups at the 4-position of the phenyl ring revealed nuanced structure-activity relationships that provide insights into the binding mode of IWP-O1. The incorporation of various electron-withdrawing and hydrogen bond accepting groups at this position demonstrated that while activity was maintained, subtle variations in potency occurred based on the electronic properties of the substituents [1].

The 4-methoxy derivative showed an EC₅₀ of 0.18 nanomolar, representing a 2.25-fold reduction in potency compared to the unsubstituted reference compound. The 4-ethoxycarbonyl and 4-cyano derivatives exhibited EC₅₀ values of 0.7 and 0.48 nanomolar, respectively, indicating moderate tolerance for bulkier electron-withdrawing groups [1].

The 4-trifluoromethyl and 4-fluoro derivatives demonstrated EC₅₀ values of 0.3 and 0.2 nanomolar, respectively, suggesting that smaller electron-withdrawing substituents are better tolerated than larger hydrogen bond accepting groups [1]. These findings indicate that the binding pocket can accommodate various electronic modifications while maintaining high affinity.

Table 3: Hydrogen Bond Acceptor Effects at 4-Position

ModificationEC50 (nM)Hydrogen Bond Acceptor StrengthRelative Activity
4-MeO-phenyl0.18Strong2.25x less
4-EtO2C-phenyl0.7Moderate8.75x less
4-NC-phenyl0.48Moderate6x less
4-F3C-phenyl0.3Weak3.75x less
4-F-phenyl0.2Weak2.5x less
Unsubstituted phenyl0.08ReferenceReference

Structural Evolution from Previous Porcupine Inhibitors

The development of IWP-O1 represents a significant advancement in the structural evolution of Porcupine inhibitors, building upon insights gained from earlier molecular scaffolds. The research team had previously identified four classes of small-molecule Porcupine inhibitors through high-throughput screening, with compounds 1-4 serving as the foundational structures for subsequent optimization efforts [1].

A critical structural analysis revealed a common feature among these diverse inhibitors: an aryl amide (or aryl ketone for compound 4) attached to a heteroaromatic ring through a heteroatom. This observation led to the identification of general structure 5 as a privileged scaffold for developing Porcupine inhibitors [1].

The structural evolution pathway demonstrates the progressive refinement of molecular design principles. Previous studies focusing on the IWP-2 molecular scaffold revealed that biaryl amide functionality significantly enhanced potency. For instance, IWP-L6 exhibited 60-fold greater potency than the parent compound 1 in L-Wnt-STF cells [1]. This critical finding was subsequently applied to optimize other structural classes, confirming the universal importance of biaryl substitution.

The observation that compound 4 possessed both a shorter linker and high potency led to the hypothesis that removing the X-atom from the linker of structure 5 would improve activity by reducing rotational degrees of freedom. This insight, combined with the decision to replace 1,2,4-triazole with 1,2,3-triazole to support modular synthesis, led to the design of general structure 9 as the template for IWP-O1 [1].

The transition from thienopyrimidinone and 1,2,4-triazole cores to the 1,2,3-triazole scaffold represents a strategic evolution that addressed both synthetic accessibility and metabolic stability concerns. The 1,2,3-triazole framework not only facilitates modular synthesis through well-established click chemistry protocols but also provides enhanced metabolic stability compared to previous generations of inhibitors [1].

Purity Assessment and Analytical Characterization

The analytical characterization of IWP-O1 employs a comprehensive suite of analytical methods to ensure structural integrity and assess chemical purity. The compound is typically supplied with a purity specification of ≥98% as determined by high-performance liquid chromatography, establishing the quality standards necessary for reliable biological evaluation [2].

High-performance liquid chromatography serves as the primary method for purity assessment, providing both quantitative analysis of the main component and detection of potential synthetic impurities. The chromatographic method enables the separation and quantification of related substances that may arise during synthesis or storage [2].

Mass spectrometric analysis confirms the molecular weight of 432.48 daltons and provides structural verification through fragmentation patterns. The molecular formula C₂₆H₂₀N₆O is confirmed through high-resolution mass spectrometry, ensuring that the synthetic product matches the intended target structure [2] [3].

Ultraviolet-visible spectroscopy reveals characteristic absorption properties with a maximum wavelength (λmax) at 268 nanometers, providing an additional analytical parameter for identity confirmation and concentration determination [2]. This spectroscopic fingerprint serves as a rapid quality control measure during compound handling and preparation.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of the proton and carbon environments. The NMR data verify the connectivity of the triazole core, the biaryl amide functionality, and the overall molecular architecture [2].

Elemental analysis confirms the theoretical composition with carbon (72.21%), hydrogen (4.66%), nitrogen (19.43%), and oxygen (3.70%) content matching expected values within analytical tolerances [4]. This analysis provides an independent verification of molecular composition and purity.

Table 4: Metabolic Stability and Structural Evolution

CompoundScaffold TypeMurine Liver S9 Half-lifeMurine Plasma Half-lifeStructural Evolution
IWP-L6 (6)Thienopyrimidinone26 min<5 minPrevious generation
IWP-L2 (8)1,2,4-Triazole15 min<5 minPrevious generation
IWP-N3 (16)1,2,3-Triazole200 min100 minCurrent generation
IWP-O1 (17)1,2,3-TriazoleStable >4h130 minOptimized current

The metabolic stability studies demonstrate the superior pharmaceutical properties of the 1,2,3-triazole scaffold compared to earlier generations. IWP-O1 exhibits remarkable stability in murine liver S9 fractions, showing no detectable degradation after four hours of incubation, compared to half-lives of 26 and 15 minutes for previous generation compounds IWP-L6 and IWP-L2, respectively [1].

Table 5: Analytical Characterization Methods

MethodApplicationKey ParametersAnalytical Value
High Performance Liquid Chromatography (HPLC)Purity assessment≥98% purityQuality control
Mass Spectrometry (MS)Molecular weight confirmationMolecular weight: 432.48Identity confirmation
Nuclear Magnetic Resonance (NMR)Structural confirmationStructural integrityStructure verification
UV-Vis SpectroscopyConcentration determinationλmax: 268 nmQuantification
Elemental AnalysisComposition verificationC: 72.21%, H: 4.66%, N: 19.43%Purity assessment

The comprehensive analytical characterization ensures that IWP-O1 meets the stringent quality requirements necessary for reliable biological evaluation and potential therapeutic development. The combination of chromatographic, spectroscopic, and spectrometric methods provides multiple orthogonal approaches to confirm identity, purity, and structural integrity [5] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.16985928 g/mol

Monoisotopic Mass

432.16985928 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: You L, Zhang C, Yarravarapu N, Morlock L, Wang X, Zhang L, Williams NS, Lum L,

Explore Compound Types